

Application Note: Selective Synthesis of N-(But-2-ynyl)-4-methylaniline

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Compound of Interest

Compound Name: *But-2-ynyl-p-tolyl-amine*

CAS No.: 435345-29-2

Cat. No.: B1274550

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Introduction & Strategic Significance

N-(But-2-ynyl)-4-methylaniline (also referred to as N-(but-2-ynyl)-p-toluidine) is a critical building block in the synthesis of nitrogen-containing heterocycles. It serves as a primary substrate for gold(I)-catalyzed intramolecular hydroamination, a powerful method for constructing indole and quinoline scaffolds found in pharmaceutical agents.

The Synthetic Challenge: Selectivity

The primary challenge in synthesizing secondary amines via direct alkylation is polyalkylation. The product (N-alkyl aniline) is often more nucleophilic than the starting material (p-toluidine), leading to the formation of the undesired tertiary amine (N,N-di(but-2-ynyl)-4-methylaniline).

Core Directive: This protocol utilizes a controlled stoichiometry strategy combined with an inorganic base in an aprotic polar solvent to maximize mono-alkylation selectivity.

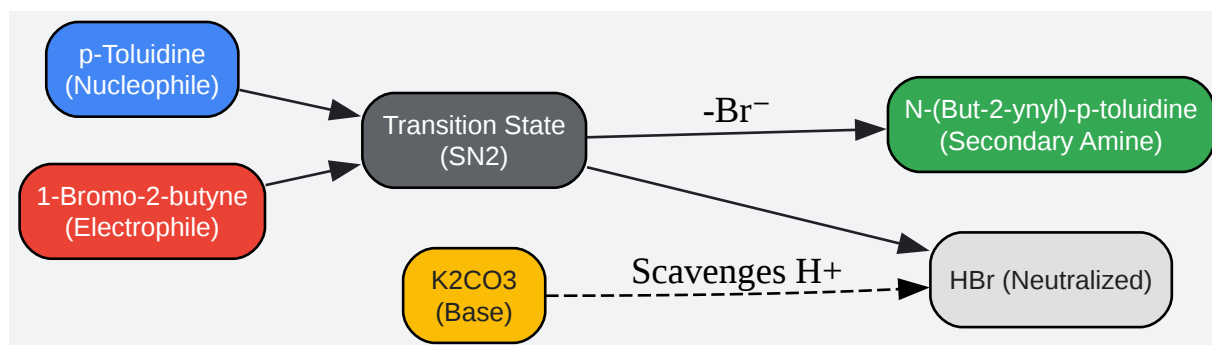
Experimental Design & Mechanism

Reaction Scheme

The synthesis proceeds via an

nucleophilic substitution. p-Toluidine acts as the nucleophile, displacing bromide from 1-bromo-2-butyne. Potassium carbonate (

) is employed as a scavenger base to neutralize the generated HBr, driving the equilibrium forward.



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Figure 1: Mechanistic pathway for the mono-alkylation of p-toluidine.

Detailed Protocol

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1]	Amount (Example)	Role
p-Toluidine	107.16	1.2	1.28 g	Nucleophile (Excess)
1-Bromo-2-butyne	133.00	1.0	1.33 g (approx 0.88 mL)	Electrophile
Potassium Carbonate	138.21	2.0	2.76 g	Base
Acetonitrile (MeCN)	-	-	20 mL	Solvent

“

Critical Safety Note: 1-Bromo-2-butyne is a lachrymator and potential alkylating agent. Handle only in a fume hood.

Step-by-Step Procedure

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.2 equiv) in anhydrous Acetonitrile (0.5 M concentration relative to bromide).
 - Why 1.2 equiv? A slight excess of the amine statistically favors the attack of the starting material over the product, reducing over-alkylation.
- Base Addition: Add Potassium Carbonate (2.0 equiv) to the solution. The mixture will appear as a suspension.
- Electrophile Addition: Add 1-Bromo-2-butyne (1.0 equiv) dropwise over 10 minutes at room temperature.
 - Control Point: Rapid addition increases the local concentration of electrophile, promoting double alkylation. Dropwise addition is essential.
- Reaction: Stir the mixture at 50°C for 6–8 hours. Monitor via TLC (Hexane/EtOAc 8:2).
 - Endpoint: Disappearance of the bromide spot. A small spot for p-toluidine will remain (due to excess).
- Quench & Workup:
 - Filter the reaction mixture through a celite pad to remove inorganic salts ().
 - Concentrate the filtrate under reduced pressure (Rotavap).

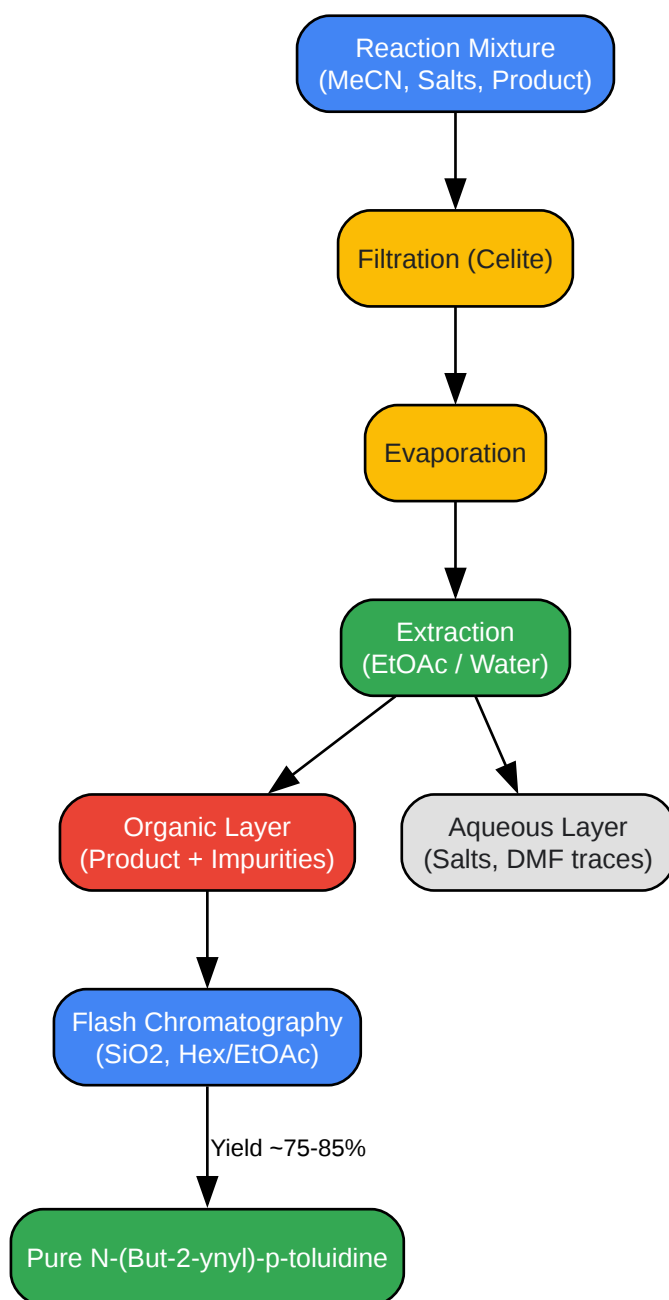
- Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
- Dry the organic layer over anhydrous

, filter, and concentrate.
- Purification: Purify the crude oil via flash column chromatography on silica gel.
 - Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
 - Order of Elution: Dialkylated byproduct (fastest)

Target Product

Unreacted p-Toluidine.

Workflow Logic



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Figure 2: Purification and isolation workflow.

Validation & Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, compare your analytical data against these expected values.

NMR Spectroscopy Data

Nucleus	Shift (ppm)	Multiplicity	Integral	Assignment
H	7.02	Doublet (Hz)	2H	Aromatic (meta to N)
H	6.58	Doublet (Hz)	2H	Aromatic (ortho to N)
H	3.86	Singlet (broad)	2H	
H	3.60	Broad Singlet	1H	(Exchangeable)
H	2.24	Singlet	3H	
H	1.80	Triplet (Hz)	3H	

Diagnostic Check:

- If the signal at 3.86 ppm integrates to 4H and the NH signal is missing, you have formed the tertiary amine (over-alkylation).
- If the triplet at 1.80 ppm is missing, check if you used propargyl bromide (terminal alkyne) instead of 1-bromo-2-butyne.

Mass Spectrometry

- Formula:
- Calculated MW: 159.23 g/mol
- Expected MS (ESI+):

References

- General N-Alkylation Protocol: Bhattacharyya, S., et al. "Selective N-alkylation of primary amines with R-NH₂-HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances, 2014, 4, 18229-18233. [Link](#)
- Gold-Catalyzed Applications: Dorel, R., & Echavarren, A. M. "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity." Chemical Reviews, 2015, 115(17), 9028–9079. [Link](#)
- Indole Synthesis Utility: Zhang, Y., et al. "Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group." Organic Letters, 2018.

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Sources

- [1. Indole synthesis \[organic-chemistry.org\]](#)
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